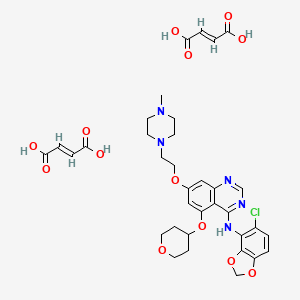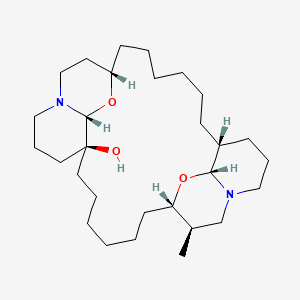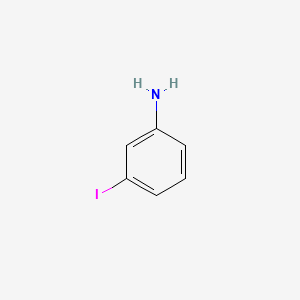
3-Iodoaniline
概述
描述
3-Iodoaniline, also known as 3-iodobenzenamine, is an organic compound with the molecular formula C6H6IN. It is a derivative of aniline where an iodine atom is substituted at the meta position of the benzene ring. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties .
作用机制
Target of Action
3-Iodoaniline, a derivative of aniline, is primarily used in the synthesis of other chemical compounds. Anilines in general are known to interact with various enzymes and receptors in biological systems .
Mode of Action
It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . In these reactions, the aniline molecule acts as a nucleophile, donating an electron pair to an electrophile .
Biochemical Pathways
For instance, indole, a molecule structurally similar to aniline, is metabolized in the kynurenine pathway . This pathway involves the conversion of tryptophan to kynurenine and other metabolites .
Pharmacokinetics
Given its chemical structure, it’s likely that this compound could be absorbed through the skin, respiratory tract, or gastrointestinal tract .
Result of Action
It’s known that anilines can cause methemoglobinemia, a condition where an abnormal amount of methemoglobin is produced, reducing the oxygen-carrying capacity of the blood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the rate of chemical reactions involving this compound. Additionally, the presence of other substances can also influence its reactivity .
准备方法
Synthetic Routes and Reaction Conditions: 3-Iodoaniline can be synthesized through several methods. One common approach involves the iodination of aniline using iodine and an oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under controlled temperature conditions to ensure selective iodination at the meta position .
Industrial Production Methods: In industrial settings, this compound is produced using similar iodination techniques but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3-Iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
3-Iodoaniline has a wide range of applications in scientific research:
相似化合物的比较
2-Iodoaniline: An isomer with the iodine atom at the ortho position.
4-Iodoaniline: An isomer with the iodine atom at the para position.
3-Bromoaniline: A compound with a bromine atom instead of iodine at the meta position.
Uniqueness of 3-Iodoaniline: this compound is unique due to its specific reactivity and position of the iodine atom, which makes it particularly useful in selective organic transformations and as an intermediate in the synthesis of complex molecules .
属性
IUPAC Name |
3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSRWGYGMRBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060812 | |
| Record name | m-Iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-01-7 | |
| Record name | 3-Iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-IODOANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3-Iodoaniline in materials science?
A1: Research shows that incorporating this compound into hydrogel materials can enhance their UV-blocking capabilities. [] A study demonstrated that adding this compound to a basic hydrogel ophthalmic lens material resulted in copolymers that significantly reduced the transmittance of UV-B and UV-A rays. [] These findings suggest potential applications of this compound in developing UV-protective ophthalmic lenses and other materials requiring UV-blocking properties. You can find more details about this research here:
Q2: Does this compound exhibit any notable biological activity?
A2: Yes, this compound has shown promising antifungal activity. [] Researchers found that it displayed significant fungitoxicity against various fungal species, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes in laboratory settings. [] This suggests potential for further investigation of this compound and its derivatives in developing new antifungal agents. For more information, you can refer to this research paper:
Q3: What is the significance of halogen substitution in aniline derivatives, particularly this compound?
A3: Halogen substitution in aniline derivatives, including this compound, plays a crucial role in influencing their biological activity and chemical properties. Studies have shown that the type and position of the halogen substituent can significantly impact the compound's antifungal activity. [] For instance, this compound exhibited stronger antifungal activity compared to its chloro- and bromo- counterparts. [] Furthermore, research on the nephrotoxic potential of haloanilines revealed that this compound had the highest in vitro nephrotoxic potential compared to 3-bromoaniline, 3-chloroaniline, aniline, and 3-fluoroaniline. [] These findings underscore the importance of understanding the structure-activity relationships of haloanilines, particularly this compound, for developing safer and more effective compounds.
Q4: How is this compound utilized in the development of radiolabeled compounds for medical imaging?
A4: this compound serves as a crucial building block in synthesizing radioiodinated nonsteroidal androgen receptor ligands. [] These ligands are being investigated for their potential use in Single Photon Emission Computed Tomography (SPECT) imaging of prostate cancer. [] The iodine atom in this compound provides a site for radiolabeling with iodine-125, allowing researchers to track the distribution and binding of these ligands in vivo. [] This approach holds promise for developing more accurate and non-invasive methods for diagnosing and monitoring prostate cancer. Learn more about this research direction here: .
Q5: Are there any insights into how the structure of this compound influences its interactions with metals?
A5: Research suggests that this compound exhibits intriguing reactivity with organometallic reagents, leading to specific regioisomers. A study revealed that direct zincation of N,N-dimethylaniline, a derivative of aniline, using a mixed-metal zincate reagent resulted in meta-metallation, producing a complex containing meta-zincated N,N-dimethylaniline. [] Furthermore, iodination of this complex yielded predominantly the meta-isomer, N,N-dimethyl-3-iodoaniline. [] These findings highlight the influence of reaction conditions and the presence of metal species on the regioselectivity of reactions involving this compound derivatives, offering valuable insights for synthetic chemists. More information about this research can be found here: .
Q6: How can this compound be employed in the synthesis of more complex molecules?
A6: this compound acts as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it serves as a starting material for preparing the labeling precursor of N-[[4-(3-iodophenyl)amino]-quinazoline-6-yl]-2-[N-(2-mercaptoethyl)-N-[[N-(2-mercaptoethyl)amino]formylmethyl]]acetamide (N2S2-Quinazoline), a potential epidermal growth factor receptor ligand. [] The iodine atom in this compound can participate in various cross-coupling reactions, enabling the introduction of diverse substituents onto the aromatic ring. [] This versatility makes this compound a valuable tool for synthetic chemists exploring new chemical space and developing novel compounds with tailored properties. Find more details about this research here: .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)
![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)
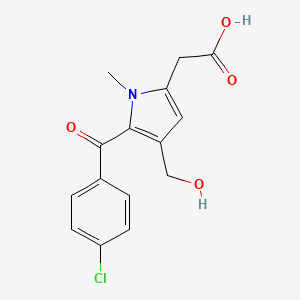
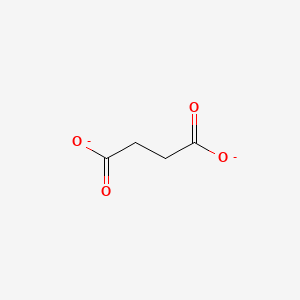


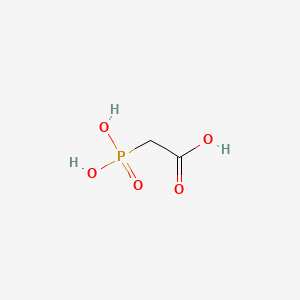
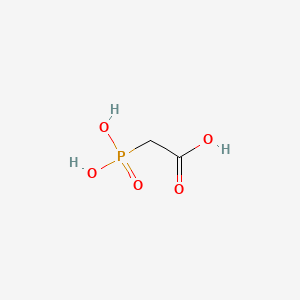

![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
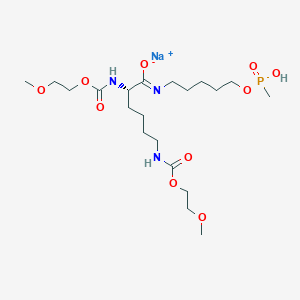
![2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B1194692.png)
